4-Bromo-3-cyclopropoxypicolinonitrile
Description
4-Bromo-3-cyclopropoxypicolinonitrile (CAS No. 1173897-86-3) is a substituted picolinonitrile derivative featuring a bromine atom at the 4-position, a cyclopropoxy group at the 3-position, and a nitrile group at the 2-position of the pyridine ring. This compound is of interest in medicinal and agrochemical research due to its unique electronic and steric properties.
Properties
Molecular Formula |
C9H7BrN2O |
|---|---|
Molecular Weight |
239.07 g/mol |
IUPAC Name |
4-bromo-3-cyclopropyloxypyridine-2-carbonitrile |
InChI |
InChI=1S/C9H7BrN2O/c10-7-3-4-12-8(5-11)9(7)13-6-1-2-6/h3-4,6H,1-2H2 |
InChI Key |
LHRZGFJIGDCZDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CN=C2C#N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-cyclopropoxypicolinonitrile typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 3-cyclopropoxypyridine followed by the introduction of the nitrile group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The nitrile group can be introduced using reagents like cyanogen bromide under controlled conditions .
Industrial Production Methods
Industrial production of 4-Bromo-3-cyclopropoxypicolinonitrile may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient and cost-effective processes, possibly involving continuous flow reactors and automated systems to ensure high yield and purity. The use of environmentally benign solvents and reagents would also be a consideration in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-cyclopropoxypicolinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinonitriles, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Bromo-3-cyclopropoxypicolinonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug development.
Material Science: It can be used in the development of novel materials with specific properties
Mechanism of Action
The mechanism of action of 4-Bromo-3-cyclopropoxypicolinonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine and nitrile groups can influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Structural Similarity and Key Differences
The following compounds exhibit structural similarities to 4-Bromo-3-cyclopropoxypicolinonitrile, as determined by molecular similarity scoring (likely Tanimoto coefficients based on structural fingerprints). Key differences lie in substituent positions, functional groups, and electronic effects:
| CAS No. | Compound Name | Substituents | Similarity Score |
|---|---|---|---|
| 886364-86-9 | 5-Bromo-4-methylpicolinonitrile | Br (5), CH₃ (4), CN (2) | 0.76 |
| 156072-86-5 | 5-Bromo-3-methylpicolinonitrile | Br (5), CH₃ (3), CN (2) | 0.75 |
| 137778-18-8 | 5-Bromo-6-methylpicolinaldehyde | Br (5), CH₃ (6), CHO (2) | 0.80 |
| 3430-34-0 | 3,5-Dibromo-2,6-dimethylpyridine | Br (3,5), CH₃ (2,6) | 0.79 |
| 62150-45-2 | 4-Bromopyridine-2-carbonitrile | Br (4), CN (2) | 0.78 |
Substituent Effects on Reactivity and Properties
- Bromine Position : Moving bromine from position 4 (main compound) to 5 (e.g., 886364-86-9) alters steric accessibility and electronic distribution. Bromine at position 4 may enhance para-directed electrophilic substitution compared to meta positions in analogs .
- Cyclopropoxy vs. Methyl Groups : The cyclopropoxy group in the main compound introduces greater steric hindrance and ring strain compared to methyl substituents (e.g., 156072-86-5). This could increase reactivity in ring-opening reactions or reduce metabolic stability in biological systems.
- Nitrile vs.
- Dihalogenation : 3,5-Dibromo-2,6-dimethylpyridine (3430-34-0) lacks a nitrile group but features dual bromine atoms, likely enhancing halogen bonding interactions in crystal packing or target binding .
Electronic and Physical Property Comparisons
- Electron-Withdrawing Effects: The nitrile group in 4-Bromo-3-cyclopropoxypicolinonitrile and 62150-45-2 strongly withdraws electrons, stabilizing negative charge at the pyridine nitrogen. This contrasts with the electron-donating methyl groups in 886364-86-9 and 156072-86-3.
- Solubility : The cyclopropoxy group’s hydrophobicity may reduce aqueous solubility compared to methyl-substituted analogs, though empirical data are unavailable in provided sources.
Research Implications and Limitations
- Synthetic utility in cross-coupling reactions (e.g., Suzuki-Miyaura) using bromine as a leaving group.
- Comparative pharmacokinetic profiles, particularly metabolic stability of the cyclopropoxy moiety.
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